A Technical Guide to the Basic Properties of (S)-1-(3-methyl-piperazin-1-yl)-ethanone Hydrochloride
A Technical Guide to the Basic Properties of (S)-1-(3-methyl-piperazin-1-yl)-ethanone Hydrochloride
Abstract: This technical guide provides an in-depth analysis of the core basic properties of (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride, a substituted piperazine derivative of interest in pharmaceutical research. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, and understanding the physicochemical properties of its analogs is paramount for successful drug development.[1][2] This document elucidates the structural factors governing the compound's basicity, presents a detailed, field-proven protocol for the experimental determination of its acid dissociation constant (pKa) via potentiometric titration, and discusses the implications of this data for researchers, scientists, and drug development professionals.
The Central Role of Piperazine Scaffolds in Medicinal Chemistry
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[1][3] Its prevalence is not accidental; the scaffold confers a unique and highly tunable set of physicochemical properties that are advantageous for developing therapeutic agents. These properties include conformational flexibility, high aqueous solubility, and, most critically, a predictable and modifiable basicity.[1][2]
The basicity of a drug candidate, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. It governs:
-
Aqueous Solubility: Formation of salts, such as the hydrochloride salt discussed here, significantly enhances solubility, which is crucial for formulation and bioavailability.[1]
-
Absorption and Permeability: The ionization state of a molecule at physiological pH (approx. 7.4) dictates its ability to cross biological membranes.
-
Target Engagement: The protonation state of the piperazine nitrogens can be essential for forming ionic bonds or hydrogen bonds with amino acid residues in a biological target, such as a G-protein-coupled receptor or a kinase enzyme active site.[1][3]
Therefore, the precise characterization of the basicity of novel piperazine derivatives like (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride is a foundational step in any drug discovery campaign.
Physicochemical Profile
A summary of the key identifying properties for (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride is provided below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄N₂O · HCl | [4] |
| Molecular Weight | 178.66 g/mol (142.20 + 36.46) | [4] |
| CAS Number | 1638137-85-5 | [4] |
| Appearance | Typically a solid | N/A |
| Canonical SMILES | CC1CN(CCN1)C(=O)C.Cl | N/A |
Deconstructing the Basicity of the Substituted Piperazine Ring
To accurately interpret experimental data, it is essential to first understand the underlying chemical principles that govern the basicity of this molecule.
The Diprotic Nature of Unsubstituted Piperazine
The parent piperazine molecule is a diprotic base, meaning it can accept two protons. It is characterized by two distinct pKa values corresponding to the two protonation equilibria. At 25 °C, these are approximately pKa₁ = 5.35 and pKa₂ = 9.73.[5][6]
The Decisive Impact of N-Acetylation
In (S)-1-(3-methyl-piperazin-1-yl)-ethanone, the two nitrogen atoms are in vastly different electronic environments.
-
N1 Nitrogen: This nitrogen is directly bonded to an acetyl group (-C(=O)CH₃). The carbonyl group is strongly electron-withdrawing, pulling electron density away from the nitrogen through resonance. This delocalization of the nitrogen's lone pair of electrons makes it an amide nitrogen, which is essentially non-basic under physiological conditions. Its pKa is drastically reduced and is not a significant factor in the compound's basicity profile in aqueous systems.[7]
-
N4 Nitrogen: This nitrogen is a secondary amine within the ring and is the primary basic center of the molecule. Its basicity is influenced by the overall structure but remains significant.
Consequently, (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride should be treated as a monoprotic base in the context of typical physiological and experimental pH ranges. The single relevant pKa value will be that of the protonated N4 nitrogen.
Caption: Electronic influence on the basicity of the piperazine core.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining the pKa of ionizable compounds.[8] The principle involves monitoring the pH of a solution of the compound as a titrant of known concentration (in this case, a strong base) is added incrementally. The resulting titration curve allows for the precise identification of the pKa.
Causality Behind Experimental Choices
-
Analyte Form: We start with the hydrochloride salt, the fully protonated form of the basic amine.
-
Titrant: A strong base (e.g., NaOH) is used to systematically deprotonate the analyte.
-
Inert Atmosphere: Purging with nitrogen is critical to remove dissolved CO₂, which forms carbonic acid in water and would consume the NaOH titrant, leading to an inaccurate endpoint and pKa value.[8][9]
-
Constant Ionic Strength: Maintaining a constant ionic strength with a background electrolyte like KCl minimizes changes in the activity coefficients of the ions in solution, ensuring the measured pH accurately reflects the hydrogen ion concentration.[8][9]
-
Replication: Performing the titration in triplicate is a self-validating step that ensures the reproducibility and reliability of the results.[8]
Detailed Step-by-Step Methodology
Materials and Reagents:
-
(S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Potassium Chloride (KCl)
-
Standard pH Buffers (e.g., pH 4.01, 7.00, 10.01)
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or a 25 mL Class A burette
-
Magnetic stirrer and stir bar
-
100 mL beaker or titration vessel
-
Nitrogen gas source and delivery tube
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using at least three standard buffers (e.g., 4.01, 7.00, 10.01) at the temperature of the experiment.[9]
-
Sample Preparation: Accurately weigh an amount of the hydrochloride salt to prepare 50 mL of a ~10 mM solution in deionized water. For a molecular weight of 178.66 g/mol , this is approximately 89.3 mg.
-
Ionic Strength Adjustment: Add KCl to the sample solution to a final concentration of 0.15 M to maintain constant ionic strength.[8]
-
Titration Setup:
-
Place the sample solution in the titration vessel with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not interfere with the stir bar.
-
Begin gentle, consistent stirring.
-
Start bubbling nitrogen gas through the solution and maintain a gentle stream over the surface during the titration to prevent CO₂ absorption.[9]
-
-
Titration Execution:
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue this process, reducing the increment size in the region of the steepest pH change (the equivalence point), until the pH has leveled off in the high basic range (e.g., pH 11-12).[9]
-
-
Replication: Repeat the entire titration process at least two more times for a total of three independent measurements.[8]
Caption: Workflow for pKa determination via potentiometric titration.
Data Analysis: Pinpointing the pKa
-
Plot the Data: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Identify the Equivalence Point (V_eq): The equivalence point is the point of maximum slope on the curve, where the moles of added NaOH equal the initial moles of the protonated amine. This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).
-
Determine the Half-Equivalence Point: The pKa of the amine is equal to the pH at the half-equivalence point.[10] This is the point where exactly half of the protonated amine has been neutralized.
-
Volume at Half-Equivalence (V_half-eq) = V_eq / 2
-
-
Find the pKa: Locate the volume V_half-eq on the x-axis of your titration curve and find the corresponding pH value on the y-axis. This pH value is the experimental pKa.[10][11]
-
Average the Results: Calculate the average pKa and the standard deviation from the three replicate titrations.
Caption: Locating the pKa at the half-equivalence point of a titration curve.
Implications of pKa in Drug Development
The experimentally determined pKa value is not merely a physical constant; it is a predictive tool. Knowing the pKa allows researchers to calculate the percentage of the molecule that will be in its protonated (charged, water-soluble) form versus its neutral (uncharged, more lipid-soluble) form at any given pH using the Henderson-Hasselbalch equation. This is particularly important for predicting its behavior at physiological pH (~7.4), which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. A compound that is largely ionized at pH 7.4 may have excellent aqueous solubility but poor membrane permeability, and vice versa. This data provides critical insights for lead optimization and formulation strategies.
Safety and Handling Precautions
As with any laboratory chemical, (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water.[13] If swallowed or inhaled, seek immediate medical attention.[14]
Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
(S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride is a mono-basic compound whose properties are defined by the N4 nitrogen of the piperazine ring. The N1 nitrogen is rendered non-basic by the electron-withdrawing acetyl group. Its fundamental basicity, characterized by its pKa value, is a critical parameter that influences its entire developability profile. The robust and reproducible method of potentiometric titration provides the necessary data for researchers to make informed decisions in the complex process of drug discovery and development.
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